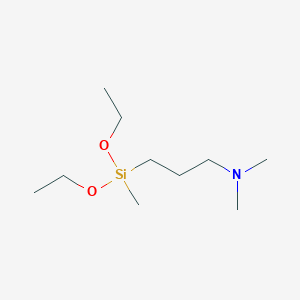

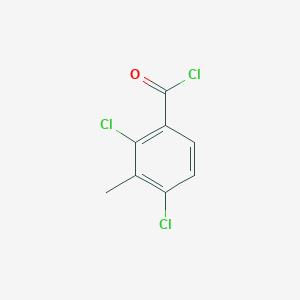

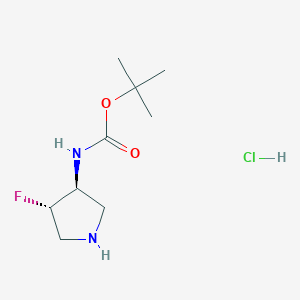

![molecular formula C13H8ClIN2 B6302670 2-(4-氯苯基)-3-碘咪唑并[1,2-a]吡啶 CAS No. 1628909-24-9](/img/structure/B6302670.png)

2-(4-氯苯基)-3-碘咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .科学研究应用

合成与生物应用

查耳酮与氧杂嘧啶的合成: 该化合物已用于合成杂取代查耳酮和氧杂嘧啶。这些合成化合物已过筛选,以了解其抗菌活性 (Joshi 等人,2012).

C-核苷衍生物: 它已被用于合成新的 C-核苷衍生物,其中涉及连接到咪唑并[1,2-a]吡啶杂环 C3 位的糖部分 (Gudmundsson 等人,1996).

抗炎和镇痛剂: 已经合成并筛选了该化合物的某些衍生物,以了解其潜在的抗炎和镇痛活性 (Farag 等人,2012).

合成 3-碘咪唑并[1,2-a]吡啶的方法: 已经开发出一种涉及 I2O5 介导的碘环化级联的方法来合成 3-碘咪唑并[1,2-a]吡啶 (Zhou 等人,2019).

区域选择性合成: 用于铜催化的合成,以区域选择性地合成碘咪唑并[1,2-a]吡啶 (Samanta 等人,2016).

微波辅助合成: 参与微波辅助合成过程,以环保的方式生产咪唑并[1,2-a]吡啶和喹啉 (Jadhav 等人,2017).

生物筛选: 已合成并筛选了各种衍生物,以了解其对细菌和真菌的生物活性 (Bhuva 等人,2015).

化学合成和改性

铜催化胺化: 该化合物在吡啶并[1,2-a]苯并咪唑的铜催化合成中发挥着作用,吡啶并[1,2-a]苯并咪唑在医药和材料化学中受到关注 (Masters 等人,2011).

抗病毒剂的合成: 用于合成新的红糠糖基咪唑并[1,2-a]吡啶 C-核苷,对人类巨细胞病毒表现出显着的活性 (Gudmundsson 等人,2003).

化学选择性碘化: 涉及咪唑并[1,2-a]吡啶的化学选择性碘化,根据不同的取代条件表现出不同的反应性 (Zhao 等人,2018).

1-碘咪唑并[1,5-a]吡啶的高效合成: 开发了一种方法,用于碘促进的吡啶-2-基甲胺的顺序双氧化胺化和碘化,构建 1-碘咪唑并[1,5-a]吡啶 (Wu 等人,2016).

碘化锌催化的合成: 涉及碘化锌催化的反应,用于合成 3-氨基咪唑并[1,2-a]吡啶 (Han 等人,2015).

作用机制

Target of Action

The primary target of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine is the VEGFR2 receptors . These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. This is particularly important in the context of tumor growth and development, where angiogenesis can facilitate the supply of nutrients and oxygen to rapidly dividing cancer cells .

Mode of Action

The compound interacts with its target, the VEGFR2 receptors, potentially inhibiting tumor cell growth and angiogenesis . .

Biochemical Pathways

The compound’s interaction with VEGFR2 receptors suggests that it may affect the VEGF signaling pathway . This pathway is critical for angiogenesis and has been implicated in various pathological conditions, including cancer. By inhibiting VEGFR2, the compound could potentially disrupt this pathway, thereby inhibiting angiogenesis and tumor growth .

Result of Action

The compound’s action on VEGFR2 receptors and its potential inhibition of the VEGF signaling pathway suggest that it could have anti-angiogenic and anti-tumor effects . .

属性

IUPAC Name |

2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJUGVYKHDMQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

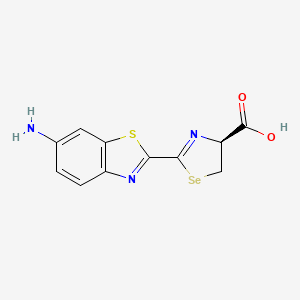

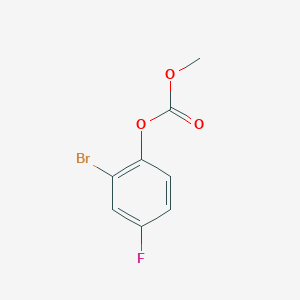

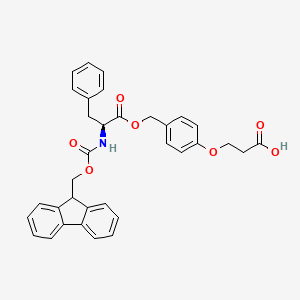

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)

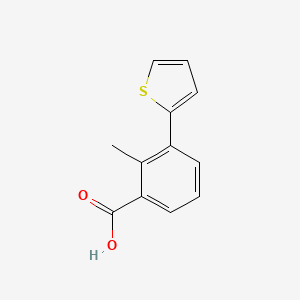

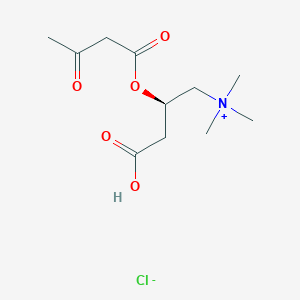

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)

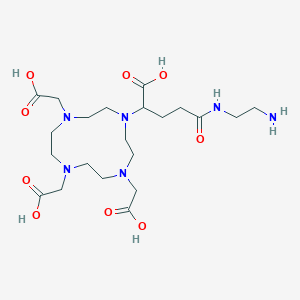

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)

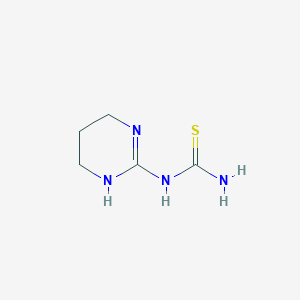

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)